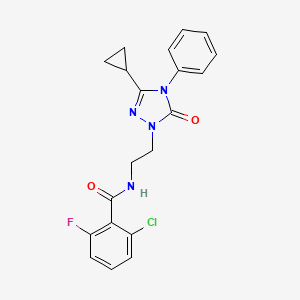

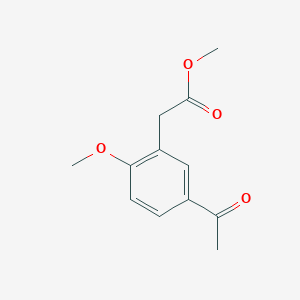

![molecular formula C11H13F3N4O2 B2527397 (E)-2-cyano-3-(dimethylamino)-N'-[(E)-4,4,4-trifluoro-1-methyl-3-oxobutylidene]-2-propenohydrazide CAS No. 478064-02-7](/img/structure/B2527397.png)

(E)-2-cyano-3-(dimethylamino)-N'-[(E)-4,4,4-trifluoro-1-methyl-3-oxobutylidene]-2-propenohydrazide

Overview

Description

The compound "(E)-2-cyano-3-(dimethylamino)-N'-[(E)-4,4,4-trifluoro-1-methyl-3-oxobutylidene]-2-propenohydrazide" is a multifunctional molecule that is part of a broader class of cyanoacrylate derivatives. These compounds are known for their utility in synthesizing heterocyclic systems, which are structures that contain a ring with at least one atom other than carbon. The cyano and hydrazide functional groups present in these molecules make them particularly reactive and versatile for chemical transformations.

Synthesis Analysis

The synthesis of related cyanoacrylate derivatives often involves the condensation of various aldehydes with cyanoacetate or its derivatives. For instance, the synthesis of (E)-2-cyano-3-(substituted phenyl/dimethylamino)-N'-[1-(pyren-3-yl)]acrylohydrazides involves the reaction of (E)-2-cyano-N'-[1-(pyren-3-yl)ethylidene]acetohydrazide with several reagents, leading to a range of products with different substituents . Similarly, the synthesis of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid is achieved through the condensation of 4-dimethylaminobenzaldehyde and methyl cyanoacetate . These methods highlight the versatility of cyanoacrylate derivatives in synthesizing a variety of compounds with potential applications in materials science and pharmaceuticals.

Molecular Structure Analysis

The molecular structure of cyanoacrylate derivatives is typically confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy. For example, the structure of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid was elucidated using 1H NMR, 13C NMR, and FTIR studies . These techniques provide detailed information about the molecular framework and the nature of the functional groups present in the compound.

Chemical Reactions Analysis

Cyanoacrylate derivatives are known to undergo a variety of chemical reactions due to their reactive functional groups. They can be used as synthons for the preparation of polysubstituted heterocyclic systems, such as pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and triazolopyridines . For instance, cyano acid hydrazide can be condensed with cyclohexanone to yield a hydrazone, which can further react with arylidines or aliphatic aldehydes to produce triazolopyridines and isoquinolines . These reactions demonstrate the potential of cyanoacrylate derivatives to serve as building blocks for complex heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanoacrylate derivatives are influenced by their molecular structure. The electronic properties can be analyzed using ultraviolet-visible absorption spectroscopy, which provides insights into the electronic transitions within the molecule . Additionally, the thermal stability of these compounds can be assessed using thermogravimetric analysis (TG-DTA), which is important for determining their suitability for various applications . The reactivity of the compounds can also be studied using cyclic voltammetry, which can reveal how the scan rate affects the electrochemical behavior of the molecule .

Scientific Research Applications

Pharmacological Applications and Biological Effects

Inosine Pranobex Pharmacodynamics and Pharmacokinetics :

- Inosine pranobex, a synthetic compound with immunomodulating effects, has been studied for its antiviral and antitumor activities. Although it shows promise in several diseases and infections, further controlled studies are required to conclusively determine its efficacy (Campoli-Richards, Sorkin, & Heel, 1986).

Amyloid Imaging in Alzheimer's Disease :

- Research on amyloid imaging ligands, including compounds like [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP), highlights the potential for early detection of Alzheimer's disease and the evaluation of new antiamyloid therapies. This demonstrates the significance of chemical compounds in diagnosing and understanding the progression of neurodegenerative diseases (Nordberg, 2007).

Antimicrobial Compounds from Cyanobacteria :

- Cyanobacteria produce a variety of chemical compounds with antimicrobial activities, highlighting the potential of natural products in the development of new pharmaceuticals. The diversity of chemical structures among these compounds, including alkaloids and cyclic peptides, underscores the importance of chemical research in discovering novel therapeutic agents (Swain, Paidesetty, & Padhy, 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(E)-2-cyano-3-(dimethylamino)-N-[(E)-(5,5,5-trifluoro-4-oxopentan-2-ylidene)amino]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N4O2/c1-7(4-9(19)11(12,13)14)16-17-10(20)8(5-15)6-18(2)3/h6H,4H2,1-3H3,(H,17,20)/b8-6+,16-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMOGFZZQCRRGJA-GKQUSARFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C(=CN(C)C)C#N)CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)/C(=C/N(C)C)/C#N)/CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901328533 | |

| Record name | (E)-2-cyano-3-(dimethylamino)-N-[(E)-(5,5,5-trifluoro-4-oxopentan-2-ylidene)amino]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901328533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819367 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(E)-2-cyano-3-(dimethylamino)-N'-[(E)-4,4,4-trifluoro-1-methyl-3-oxobutylidene]-2-propenohydrazide | |

CAS RN |

478064-02-7 | |

| Record name | (E)-2-cyano-3-(dimethylamino)-N-[(E)-(5,5,5-trifluoro-4-oxopentan-2-ylidene)amino]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901328533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

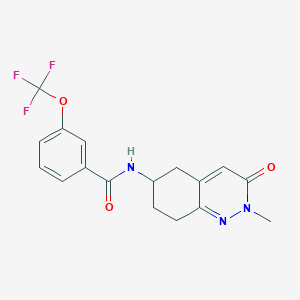

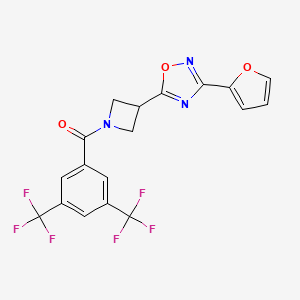

![3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2527317.png)

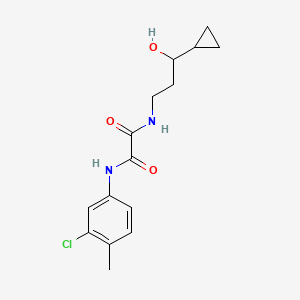

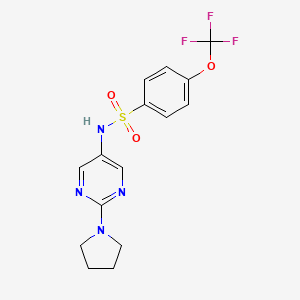

![N-(2,5-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2527318.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

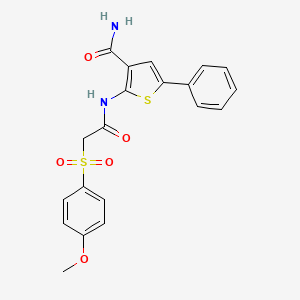

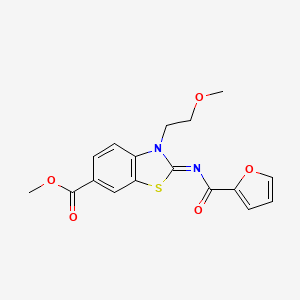

![methyl 3-(methylcarbamoyl)-2-propionamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2527328.png)

![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2527329.png)

![1-{2-[(3-Bromo-4-fluorophenyl)(cyano)amino]acetyl}imidazolidin-2-one](/img/structure/B2527332.png)